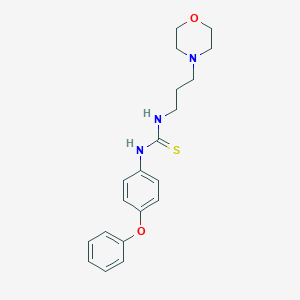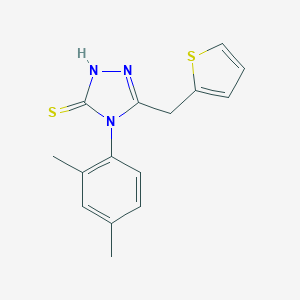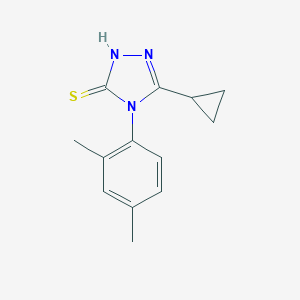
N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea, also known as MPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiourea derivatives and has shown promising results in various fields of research, including cancer, inflammation, and neurodegenerative diseases.
科学研究应用
N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has been found to protect neurons from damage in animal models of Parkinson's disease and Alzheimer's disease.
作用机制
The exact mechanism of action of N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea is not fully understood. However, it is believed that N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea exerts its effects by modulating various signaling pathways in cells. N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has also been found to modulate the activity of various transcription factors, including nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has also been found to inhibit the activity of various enzymes, including COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators. In addition, N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has been found to protect neurons from damage in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea is its high potency and selectivity towards its target enzymes and signaling pathways. N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has been found to be more potent than other thiourea derivatives in inhibiting the activity of COX-2 and iNOS. Another advantage of N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea is its low toxicity and side effects. N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has been found to be well-tolerated in animal models and does not cause any significant toxicity or side effects.
However, there are also some limitations to the use of N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea in lab experiments. One of the major limitations is its poor solubility in water and other solvents. This can limit its use in certain experimental settings. Another limitation is its high cost, which can limit its availability for research purposes.
未来方向
There are several future directions for the research on N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea. One area of research is the development of more potent and selective derivatives of N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea. This can be achieved through structural modifications and optimization of the synthesis method. Another area of research is the investigation of the potential applications of N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea in other fields, such as cardiovascular diseases and diabetes. Finally, the development of new delivery methods for N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea, such as nanoparticles and liposomes, can improve its solubility and bioavailability, and expand its potential applications in scientific research.
合成方法
The synthesis of N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea involves the reaction of 4-phenoxyaniline and 3-chloropropylmorpholine with thiourea in the presence of a catalyst. The reaction takes place under mild conditions and yields N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea as a white solid with a high yield. The purity of the compound can be increased by recrystallization from a suitable solvent.
属性
产品名称 |
N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea |
|---|---|
分子式 |
C20H25N3O2S |
分子量 |
371.5 g/mol |
IUPAC 名称 |
1-(3-morpholin-4-ylpropyl)-3-(4-phenoxyphenyl)thiourea |
InChI |
InChI=1S/C20H25N3O2S/c26-20(21-11-4-12-23-13-15-24-16-14-23)22-17-7-9-19(10-8-17)25-18-5-2-1-3-6-18/h1-3,5-10H,4,11-16H2,(H2,21,22,26) |
InChI 键 |
IKZBAYPXBRVICX-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
规范 SMILES |
C1COCCN1CCCNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide](/img/structure/B216291.png)


![2-{[4-(4-butylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B216297.png)
![11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216299.png)
![11-(4-fluorophenyl)-3,3-dimethyl-1-oxo-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B216301.png)
![11-[4-(diethylamino)phenyl]-10-(4-methoxybenzoyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216302.png)
![4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide](/img/structure/B216313.png)
![5,5-dimethyl-2-[[2-[4-(2-phenylethyl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B216315.png)
![2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one](/img/structure/B216317.png)
![2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one](/img/structure/B216320.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B216323.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B216324.png)
![10-acetyl-3-(4-tert-butylphenyl)-11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216326.png)